1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative featuring a benzo[b][1,4]oxazepine core fused with a tetrahydropyran moiety. The compound’s structure includes:
- A 7-membered benzooxazepine ring with isobutyl and dimethyl substituents at position 5 and 3, respectively.
- A tetrahydro-2H-pyran-4-yl group linked via a urea bridge.
Properties
IUPAC Name |
1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-14(2)12-24-17-11-16(23-20(26)22-15-7-9-27-10-8-15)5-6-18(17)28-13-21(3,4)19(24)25/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAUZNHHKMULTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)NC3CCOCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS Number: 921834-49-3) belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.5 g/mol. The structure features a complex arrangement that includes a tetrahydrobenzo[b][1,4]oxazepin moiety and a tetrahydropyran group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O3 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 921834-49-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit:
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The structural components suggest potential antibacterial and antifungal activities, likely due to interference with microbial cell wall synthesis or metabolic pathways.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for neurodegenerative disease research.
Case Studies
Several studies have investigated the biological effects of similar compounds within the same chemical family. Here are notable findings:
- Antitumor Studies :
- Antimicrobial Activity :
- Neuroprotective Effects :
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into their pharmacological potential:
- Binding Affinity Studies : In vitro assays have shown that compounds similar to 1-(5-isobutyl...) can bind effectively to GABA receptors, suggesting potential anxiolytic effects .
- Metabolic Stability : Studies indicate that modifications on the urea moiety can enhance metabolic stability and bioavailability, crucial for therapeutic applications .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to this oxazepin derivative exhibit significant anticancer properties. Studies have shown that derivatives can act as kinase inhibitors, which are crucial in regulating cellular processes involved in cancer progression. For instance, the compound's structure suggests potential interactions with key protein targets involved in tumor growth and metastasis .
Anti-inflammatory Effects
Some derivatives of the compound have demonstrated anti-inflammatory properties. The structural features that allow for interaction with inflammatory pathways make it a candidate for developing new anti-inflammatory agents. Preliminary investigations into its mechanism of action suggest it may inhibit specific enzymes involved in inflammatory responses .
Neuroprotective Effects
There is emerging evidence that oxazepine derivatives may possess neuroprotective effects. The compound's ability to cross the blood-brain barrier could position it as a therapeutic agent for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Ongoing studies are focusing on its impact on neuronal cell survival and function .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Considerations : The tetrahydropyran group in the target may improve metabolic stability over ’s benzoyl substituents, which are prone to hydrolysis.
- Pharmacophore Potential: The benzooxazepine core’s rigidity and hydrogen-bonding capacity (via the urea and oxo groups) could offer advantages in drug design over ’s imidazopyridine, which lacks analogous motifs.
Q & A
Q. Table 1. Structural and functional comparison with analogs
| Compound Name | Key Modifications | Biological Activity |
|---|---|---|
| 1-(5-Ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzooxazepin-7-yl)-3-cyclopentylurea | Ethyl instead of isobutyl | 2-fold lower kinase inhibition |
| 1-(5-Isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzooxazepin-7-yl)-3-(tetrahydropyran-4-yl)thiourea | Thiourea instead of urea | Enhanced solubility but reduced stability |
| 1-(5-Isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzooxazepin-7-yl)-3-phenylurea | Phenyl instead of tetrahydropyran | Higher logP (4.1) and CNS penetration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
